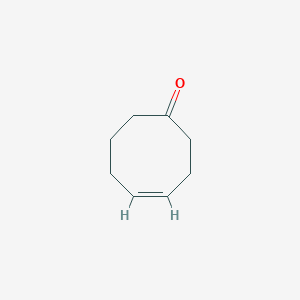
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine est un composé chimique qui appartient à la classe des pipéridines. Il se caractérise par la présence d'un groupe protecteur tert-butoxycarbonyle (Boc) attaché à l'atome d'azote, et de groupes hydroxyles aux positions 2 et 4 du cycle pipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la 4-hydroxypipéridine avec le dicarbonate de di-tert-butyle (Boc2O) en présence d'une base telle que le bicarbonate de sodium. La réaction est généralement effectuée dans un solvant comme le dichlorométhane et agitée pendant plusieurs heures pour produire le produit souhaité .
Méthodes de production industrielle : Dans un cadre industriel, la synthèse du 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine peut impliquer des réactions à grande échelle avec des conditions optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions : 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine subit diverses réactions chimiques, notamment :
Oxydation : Les groupes hydroxyles peuvent être oxydés pour former des cétones ou des aldéhydes.
Réduction : Le composé peut être réduit pour former différents dérivés de la pipéridine.
Substitution : Les groupes hydroxyles peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes :
Oxydation : Des réactifs tels que le chlorochromate de pyridinium (PCC) ou la périodinane de Dess-Martin peuvent être utilisés pour les réactions d'oxydation.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Des réactifs tels que le chlorure de tosyle (TsCl) ou le chlorure de mésyle (MsCl) peuvent être utilisés pour les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyles peut produire des dérivés de la pipéridone, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels dans le cycle pipéridine.
Applications De Recherche Scientifique
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques complexes et comme brique de base en chimie médicinale.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et comme sonde dans les dosages biochimiques.
Médecine : Il sert de précurseur au développement d'agents pharmaceutiques, en particulier dans la conception de médicaments ciblant les troubles neurologiques.
Mécanisme d'action
Le mécanisme d'action du 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le groupe protecteur Boc confère une stabilité au composé, lui permettant de subir des réactions sélectives. Les groupes hydroxyles peuvent participer à des liaisons hydrogène et à d'autres interactions, influençant la réactivité et l'activité biologique du composé. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Mécanisme D'action
The mechanism of action of 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to undergo selective reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine peut être comparé à d'autres composés similaires, tels que :
N-Boc-4-hydroxypipéridine : Ce composé est dépourvu du groupe hydroxyméthyle en position 2, ce qui le rend moins polyvalent dans certaines applications de synthèse.
N-Boc-2-hydroxyméthylpipéridine :
La présence à la fois de groupes hydroxyle et hydroxyméthyle dans le 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxyméthyl) pipéridine le rend unique et précieux pour une large gamme de transformations chimiques et d'applications de recherche.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl 4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |
Clé InChI |
VWVWYFVYZSIVFW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


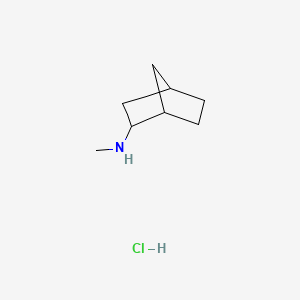
![N-(2-{[(5-bromothien-2-yl)methyl]thio}ethyl)-2-chloroacetamide](/img/structure/B12094560.png)
![7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B12094568.png)
![(7S)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B12094575.png)


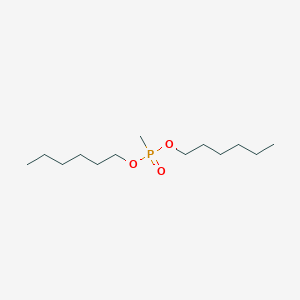
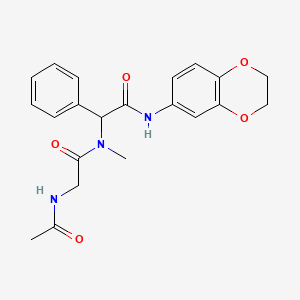
![8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12094598.png)
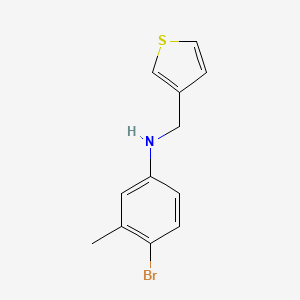

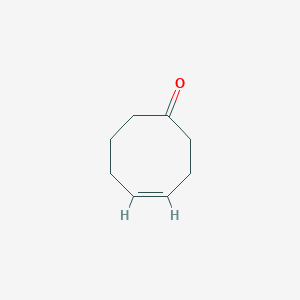
![3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile](/img/structure/B12094616.png)
